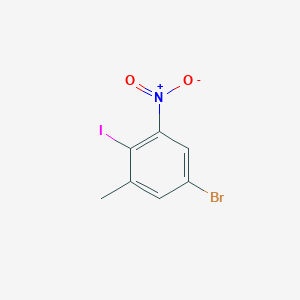

5-Bromo-2-iodo-3-nitrotoluene

Description

Significance of Highly Substituted Aromatic Systems in Contemporary Organic Chemistry

Highly substituted aromatic systems are fundamental to modern organic synthesis, serving as pivotal structural cores for a vast range of functional molecules. researchgate.netrsc.org The precise placement of various substituents on a benzene (B151609) ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. fiveable.me These "polysubstituted arenes" are ubiquitous in pharmaceuticals, industrial chemicals, and advanced materials. rsc.org

The ability to introduce multiple, distinct functional groups onto an aromatic scaffold is a powerful tool for chemists. nih.gov It enables the construction of complex molecular frameworks through sequential, site-selective reactions. nih.gov Planning the synthesis of these compounds requires a deep understanding of substituent effects, where existing groups on the ring direct the position of incoming groups. fiveable.melibretexts.orgpressbooks.pub This strategic approach, often involving retrosynthetic analysis, is crucial for efficiently assembling target molecules with desired substitution patterns. libretexts.orgpressbooks.pub The development of novel synthetic methods, such as transition-metal-catalyzed C-H bond activation and organocatalytic benzannulation, continues to expand the toolkit for creating these valuable, multifunctionalized structures. researchgate.netrsc.orgnih.gov

Structural Classification and Nomenclature of 5-Bromo-2-iodo-3-nitrotoluene

This compound is a polysubstituted aromatic hydrocarbon. Its structure is based on a toluene (B28343) core, which is a benzene ring substituted with a single methyl group (CH₃). wikipedia.org The nomenclature of this compound follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC guidelines, when a benzene derivative has a common name like toluene, that name can be used as the parent structure. msu.eduorganicmystery.com The carbon atom bearing the methyl group is designated as position 1. The ring is then numbered to give the other substituents the lowest possible locants. msu.edu The substituents are listed alphabetically in the final name. msu.edu

For this specific molecule:

The parent is toluene .

The methyl group is at C1.

Numbering the ring to give the substituents the lowest numbers results in:

An iodo group at C2.

A nitro group (NO₂) at C3.

A bromo group at C5.

Following the alphabetization rule (bromo, iodo, nitro), the systematic name is This compound . This compound belongs to the class of halogenated nitrotoluenes, characterized by the presence of halogen (bromo, iodo) and nitro functional groups on a toluene framework.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1160573-71-6 |

| Molecular Formula | C₇H₅BrINO₂ |

| Molecular Weight | 373.93 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

This interactive table summarizes key data for this compound. Note that some physical properties like melting point and appearance are not consistently reported in public literature.

Overview of Current Research Trajectories for Multifunctionalized Arenes

The study and application of multifunctionalized arenes, such as this compound, are at the forefront of several research trajectories in organic chemistry. A major challenge and area of intense investigation is the site-selective functionalization of C-H bonds, which allows for the direct introduction of new groups onto the aromatic ring without pre-existing functional handles. nih.govbohrium.com This approach enhances synthetic efficiency and sustainability.

Researchers are increasingly focused on developing one-pot reactions where multiple distinct functionalities can be installed sequentially using a single catalytic system. nih.gov This strategy streamlines the synthesis of complex molecules and minimizes waste. Furthermore, the creation of novel macrocyclic structures, such as pillar[n]arenes and calixarenes, from functionalized aromatic units is a burgeoning field. researchgate.netacs.org These three-dimensional hosts have applications in sensing, catalysis, and drug delivery due to their ability to selectively bind other molecules. acs.org

The development of organocatalysis, which uses small organic molecules instead of metal-based catalysts, represents another key trend. rsc.org Organocatalytic benzannulation, for instance, provides a powerful method for assembling polysubstituted arenes under mild conditions with high selectivity. rsc.org These advanced synthetic strategies are crucial for accessing novel chemical entities for materials science, drug discovery, and biological science. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGNEGICJCQNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Analysis and Convergent Synthetic Methodologies for 5 Bromo 2 Iodo 3 Nitrotoluene

Historical Context of Substituted Toluene (B28343) Synthesis

The journey to synthesize complex toluene derivatives is built upon a rich history of aromatic chemistry. Toluene, with its methyl group, is more reactive towards electrophilic aromatic substitution than benzene (B151609), a property that has been exploited for over a century. wikipedia.orgnewworldencyclopedia.org Early methods focused on direct functionalization, often leading to mixtures of ortho and para isomers. The development of methods to control regioselectivity has been a continuous pursuit, driven by the need for pure, single-isomer starting materials in industrial and pharmaceutical synthesis. The introduction of nitro and halogen functionalities, in particular, has been extensively studied due to the versatile reactivity these groups impart to the aromatic ring. wikipedia.orgnih.gov

Classical Approaches to Introducing Nitro and Halogen Functionalities on Toluene Derivatives

The classical toolbox for synthesizing substituted toluenes relies on a series of well-established electrophilic aromatic substitution reactions. The specific placement of nitro, bromo, and iodo groups on the toluene ring to achieve the 5-bromo-2-iodo-3-nitrotoluene structure requires careful consideration of the directing effects of the substituents at each step.

Regioselective Nitration of Substituted Toluenes

Nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring, typically using a mixture of nitric and sulfuric acids. nih.gov The methyl group of toluene directs incoming electrophiles to the ortho and para positions. wikipedia.orgnewworldencyclopedia.org However, achieving regioselectivity in polysubstituted systems can be complex. The presence of other substituents dramatically influences the position of nitration. For instance, in halogenated toluenes, the directing effects of both the methyl group and the halogen must be considered. While classical methods often yield isomeric mixtures, modern approaches using solid acid catalysts like zeolites or milder nitrating agents have shown improved regioselectivity, favoring the formation of specific isomers. google.comgoogle.com For example, the nitration of toluene can be guided to produce a high yield of the para isomer under certain conditions. google.com

Directed Bromination and Iodination Protocols

The introduction of halogens onto a toluene ring also follows the principles of electrophilic aromatic substitution. Bromination is typically achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). aakash.ac.in Similar to nitration, the methyl group directs bromination to the ortho and para positions. aakash.ac.in Iodination can be more challenging due to the lower reactivity of iodine. Oxidizing agents are often required to generate a more potent electrophilic iodine species. nih.gov Reagents like N-iodosuccinimide (NIS) in the presence of a strong acid have been shown to be effective for iodinating even deactivated aromatic rings. researchgate.net The regioselectivity of these reactions is paramount, and various protocols have been developed to direct the halogen to a specific position, sometimes utilizing the steric hindrance or electronic nature of existing substituents to block or activate certain sites. mdpi.com

Stepwise Functionalization Sequences for this compound Precursors

The synthesis of this compound likely proceeds through a multi-step sequence, carefully orchestrating the introduction of each functional group to ensure the correct final arrangement. A plausible retrosynthetic analysis would involve identifying a key precursor that can be selectively functionalized. For instance, a potential pathway could start with the nitration of toluene, followed by halogenation steps. The order of these steps is critical. The directing effects of the substituents at each stage of the synthesis will dictate the regiochemical outcome of the subsequent reaction. libretexts.org For example, starting with 3-nitrotoluene, subsequent bromination and iodination would need to be highly regioselective to yield the desired product. The synthesis of related compounds, such as 5-bromo-2-iodoaniline, often involves the reduction of a nitro group on a pre-halogenated benzene ring. chemicalbook.com This highlights the common strategy of introducing the nitro group early and then building the remaining functionality around it.

Modern Catalytic Strategies for the Construction of the this compound Framework

While classical methods provide a foundation, modern organic synthesis has increasingly turned to transition-metal catalysis to achieve more efficient and selective bond formations.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. wvu.edu These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. While not directly applicable to the initial construction of the this compound core from simpler precursors, these methods are invaluable for the further functionalization of such highly substituted molecules. For instance, the iodine atom in this compound would be a prime site for Suzuki, Heck, or Sonogashira coupling reactions due to its superior leaving group ability compared to bromine. This would allow for the introduction of a wide variety of substituents at the 2-position, opening up avenues for the synthesis of a diverse library of derivatives. The development of palladium catalysts and ligands continues to expand the scope and efficiency of these powerful transformations. acs.orgresearchgate.net

Transition-Metal-Free Approaches to Halogenated Aromatic Scaffolds

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often employ transition metal catalysts. researchgate.net However, driven by environmental concerns and the cost associated with these metals, transition-metal-free protocols have become a significant focus of modern organic synthesis. researchgate.netresearchgate.net These approaches offer milder reaction conditions and often simplify product purification.

Several transition-metal-free strategies are applicable for introducing bromine and iodine onto an aromatic core. A primary method involves the use of electrophilic halogenating agents, often termed "X+" sources. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are well-established, easy-to-handle reagents for this purpose, though their atom economy is suboptimal due to the succinimide (B58015) byproduct. rsc.org

A greener and more atom-economical alternative involves the in-situ generation of the electrophilic halogen species. cdnsciencepub.com This can be achieved by combining an oxidant, such as hydrogen peroxide (H₂O₂), with an alkali metal or ammonium (B1175870) halide salt (e.g., KBr, NaI). cdnsciencepub.comresearchgate.net In an acidic medium like acetic acid, the halide is oxidized to an active halogenating species, with water as the only significant byproduct, aligning with the principles of green chemistry. cdnsciencepub.com These methods exhibit remarkable functional group tolerance, allowing for the halogenation of substrates containing sensitive groups, including nitro functionalities. cdnsciencepub.comresearchgate.net

Hypervalent iodine reagents represent another metal-free option. For instance, phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr) can effectively mediate the bromination of some substituted toluenes at ambient temperatures. researchgate.netresearchgate.net The development of such protocols continues to expand the toolkit for creating halogenated aromatic scaffolds without reliance on transition metals.

Table 1: Comparison of Selected Transition-Metal-Free Halogenation Methods This table is interactive. You can sort and filter the data.

| Reagent System | Target Halogen | Typical Conditions | Key Features & Byproducts |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine | Radical initiator or acid catalyst | Easy to handle; solid reagent; produces succinimide byproduct. rsc.org |

| H₂O₂ / NH₄Br | Bromine | Acetic acid solvent | Green oxidant; water is the primary byproduct; good atom economy. cdnsciencepub.com |

| Phenyliodine diacetate (PIDA) / KBr | Bromine | Ambient temperature | Metal-free C-H bromination; useful for specific substrates. researchgate.netresearchgate.net |

| N-Iodosuccinimide (NIS) | Iodine | Acid catalyst | Common source of electrophilic iodine; produces succinimide byproduct. rsc.org |

| H₂O₂ / NaI | Iodine | Acetic acid solvent | Green iodination method; avoids harsh oxidants. cdnsciencepub.comresearchgate.net |

Advanced Approaches for Stereocontrol and Regiocontrol in Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the ring. These groups can be broadly classified as activating or deactivating and as ortho-, para- or meta-directing.

Table 2: Directing Effects of Relevant Substituents in Aromatic Synthesis This table is interactive. You can sort and filter the data.

| Substituent | Classification | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -NH₂ (Amino) | Activating | Ortho, Para |

In the target molecule, this compound, the substitution pattern (1-methyl, 2-iodo, 3-nitro, 5-bromo) is complex and cannot be achieved by simple sequential halogenation and nitration of toluene. The directing effects of the substituents are not mutually reinforcing to produce this specific isomer. For example, the bromination of 2-iodo-3-nitrotoluene would be a potential final step. In this precursor, the methyl group (activating) and the iodo group (deactivating) both direct incoming electrophiles to the ortho and para positions (C4 and C6), while the strongly deactivating nitro group directs to the meta position (C5). sigmaaldrich.com Electrophilic bromination would likely occur at position C5, which is meta to the nitro group and sterically accessible, thus yielding the desired product.

Therefore, a plausible synthetic strategy focuses on the preparation of the 2-iodo-3-nitrotoluene intermediate. This can be achieved through a regiocontrolled Sandmeyer reaction, a classic and reliable method for introducing iodine onto an aromatic ring. chemicalbook.com The proposed sequence is as follows:

Nitration: Begin with the nitration of 2,6-dinitrotoluene.

Partial Reduction: Perform a selective reduction of one nitro group to yield 2-amino-3-nitrotoluene.

Diazotization: Convert the resulting amino group into a diazonium salt using sodium nitrite (B80452) and a strong acid at low temperatures.

Sandmeyer Reaction: Introduce iodine by treating the diazonium salt with potassium iodide (KI), yielding 2-iodo-3-nitrotoluene . sigmaaldrich.com

Final Bromination: The final regioselective bromination at C5, directed by the nitro group, furnishes the target compound, This compound .

This multi-step approach, which leverages the power of functional group interconversion and the reliability of the Sandmeyer reaction, provides the necessary regiocontrol that is unattainable through direct substitution methods.

Atom Economy and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes. royalsocietypublishing.org Key among these are maximizing atom economy, preventing waste, and utilizing safer chemicals and reaction conditions. royalsocietypublishing.org

Traditional halogenation of aromatic compounds often involves elemental halogens like Br₂ or Cl₂. mdpi.com While effective, these methods suffer from poor atom economy; a maximum of only 50% of the halogen atoms are incorporated into the product, with the remainder forming corrosive hydrogen halide (HX) byproducts. mdpi.comresearchgate.net This not only represents significant waste but also poses handling and disposal challenges. researchgate.net

In contrast, modern synthetic methods offer greener alternatives with superior atom economy. For the synthesis of this compound, employing an oxidative halogenation system such as hydrogen peroxide with a halide salt (e.g., KBr or NaI) is highly advantageous. cdnsciencepub.comresearchgate.net In this approach, the halide salt serves as the halogen source, and H₂O₂ acts as a clean oxidant, producing only water as a byproduct. cdnsciencepub.com This dramatically improves the atom economy and reduces the generation of hazardous waste. Another advanced strategy involves the on-site electrochemical generation of halogens from halide salts, which can then be used in subsequent reactions, maximizing both atom and energy efficiency. nsf.gov

Table 3: Atom Economy Comparison for Bromination Agents This table is interactive. You can sort and filter the data.

| Brominating Agent | Byproduct(s) | Theoretical Max. Bromine Atom Economy | Green Chemistry Considerations |

|---|---|---|---|

| Br₂ (Molecular Bromine) | HBr | 50% | Produces corrosive and toxic HBr gas. mdpi.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Succinimide | < 50% (due to high MW of carrier) | Solid reagent, but generates significant organic waste. rsc.org |

| H₂O₂ / KBr | H₂O, KOH | 100% | "Green" oxidant with water as the main byproduct; high atom economy. cdnsciencepub.com |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Iodo 3 Nitrotoluene

Electrophilic Aromatic Substitution Patterns on the 5-Bromo-2-iodo-3-nitrotoluene Nucleus

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. The rate and regioselectivity of EAS on the this compound ring are determined by the cumulative effects of the attached functional groups.

The benzene (B151609) ring in this compound is heavily substituted with electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack, making it less reactive than benzene itself. uomustansiriyah.edu.iq

Nitro Group: The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. This deactivation is particularly pronounced, making the aromatic ring significantly less nucleophilic. uomustansiriyah.edu.iq Consequently, it directs incoming electrophiles to the meta position relative to itself. pressbooks.pub

Halogen Substituents: Bromine and iodine are also deactivating groups, a unique characteristic among ortho-, para-directors. uomustansiriyah.edu.iqpressbooks.pub Their deactivation stems from a dominant electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. uomustansiriyah.edu.iq Although they withdraw electron density and slow down the reaction rate compared to benzene, their ability to stabilize the carbocation intermediate (arenium ion) via resonance at the ortho and para positions makes these positions more favorable for electrophilic attack than the meta position. uomustansiriyah.edu.iq The order of reactivity among halobenzenes towards electrophilic substitution often correlates with electronegativity, with less electronegative halogens being more deactivating. libretexts.org

The collective presence of the nitro group and two halogens renders the this compound nucleus substantially deactivated for electrophilic aromatic substitution reactions, requiring harsh reaction conditions for any transformation to occur.

In contrast to the deactivating groups, the methyl group (-CH₃) is a weak activating group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate and increasing the rate of electrophilic substitution relative to benzene. pressbooks.publibretexts.org The methyl group is an ortho-, para-director. libretexts.org

When multiple substituents are present on a benzene ring, the position of a new incoming group is determined by a consensus of their directing effects. If the directing effects are opposed, the most powerful activating group generally governs the regiochemical outcome. jove.com In the case of this compound, the substituents present are:

-CH₃ (at C1): Activating, ortho-, para-director.

-I (at C2): Deactivating, ortho-, para-director.

-NO₂ (at C3): Deactivating, meta-director.

-Br (at C5): Deactivating, ortho-, para-director.

The available positions for substitution are C4 and C6.

Position C4: para to the methyl group, ortho to the nitro group, ortho to the bromine, and meta to the iodine.

Position C6: ortho to the methyl group, meta to the nitro group, para to the bromine, and ortho to the iodine.

The activating methyl group will strongly favor substitution at positions C4 and C6. The deactivating nitro group directs meta to itself, which corresponds to position C6 (and C5, which is blocked). The halogens, being ortho-, para-directors, will also influence the outcome. Given that the methyl group is the only activating substituent, its directing effect is expected to be dominant. Steric hindrance from the adjacent bulky iodine atom might slightly disfavor attack at C6, potentially making C4 the more likely site for electrophilic attack, although a mixture of products would be expected.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | 1 | Activating (Weak) | Ortho, Para (to C2, C4, C6) |

| -I | 2 | Deactivating (Weak) | Ortho, Para (to C1, C3, C5) |

| -NO₂ | 3 | Deactivating (Strong) | Meta (to C1, C5) |

| -Br | 5 | Deactivating (Weak) | Ortho, Para (to C2, C4, C6) |

Nucleophilic Aromatic Substitution with Activated this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. masterorganicchemistry.com

The activating effect is most pronounced when the electron-withdrawing group is located at a position ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the nitro group through resonance. masterorganicchemistry.commsu.edu In this compound, the nitro group is positioned at C3. This places it ortho to the iodine atom at C2 and meta to the bromine atom at C5. Consequently, the nitro group strongly activates the iodine for substitution by stabilizing the intermediate formed upon nucleophilic attack at C2. Its activating effect on the bromine at C5 is much weaker since the negative charge cannot be delocalized onto the nitro group from the meta position.

In SNAr reactions of activated aryl halides, the typical order of leaving group reactivity is F > Cl ≈ Br > I. nih.gov This trend, often termed the "element effect," is contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2), where bond strength is a primary factor and iodide is an excellent leaving group. The reason for this difference is that in SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine, for instance, makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. nih.gov

For this compound, two potential leaving groups exist: iodide at C2 and bromide at C5. Based on the "element effect," bromine and iodine have similar leaving group abilities. nih.govnih.gov However, the regioselectivity of the substitution is overwhelmingly dictated by the position of the activating nitro group. Since the nitro group is ortho to the iodine, it provides significant stabilization for the Meisenheimer complex formed upon attack at C2. This electronic factor greatly enhances the reactivity of the C-I bond towards nucleophilic substitution compared to the C-Br bond, which lacks such activation from the meta-positioned nitro group. Therefore, nucleophilic attack is expected to occur almost exclusively at the C2 position, leading to the displacement of the iodide.

| Leaving Group | Position | C-X Bond Energy (kJ/mol) | Activation by -NO₂ Group | Expected Reactivity |

|---|---|---|---|---|

| Iodo (-I) | C2 | ~270 | Strong (Ortho) | High |

| Bromo (-Br) | C5 | ~330 | Weak (Meta) | Low |

Metal-Catalyzed Cross-Coupling Reactivity of this compound

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is highly dependent on the identity of the halogen.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This order is primarily based on the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) and the ease of oxidative addition to the metal catalyst, which is often the rate-determining step.

For this compound, the presence of two different halogens, iodine and bromine, offers the potential for selective and sequential functionalization. The C-I bond is significantly more reactive than the C-Br bond in typical cross-coupling reactions. This differential reactivity allows for a cross-coupling reaction to be performed selectively at the C2 position under carefully controlled conditions, leaving the C-Br bond at the C5 position intact for a subsequent, different coupling reaction. For instance, a Sonogashira or Suzuki coupling could be selectively carried out at the C-I bond. nih.gov The presence of the nitro group can sometimes influence catalyst activity or require modified reaction conditions, but the inherent reactivity difference between the C-I and C-Br bonds is the dominant factor for regioselectivity. rsc.org

| Reaction Type | Reactive Site | Rationale | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | C2-I | C-I bond is more reactive than C-Br bond towards oxidative addition. | Aryl- or vinyl-substituted nitrotoluene |

| Sonogashira Coupling | C2-I | Preferential reaction at the more labile C-I bond. nih.gov | Alkynyl-substituted nitrotoluene |

| Heck Coupling | C2-I | Higher reactivity of aryl iodides in the catalytic cycle. | Alkene-substituted nitrotoluene |

| Buchwald-Hartwig Amination | C2-I | C-I bond undergoes oxidative addition more readily. | Amine-substituted nitrotoluene |

Suzuki-Miyaura Coupling Investigations with this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes and organohalides. libretexts.org In the case of this compound, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key factor. The C-I bond is generally more reactive and susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle. libretexts.org This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

This chemoselectivity allows for the sequential functionalization of the aromatic ring. Under carefully controlled conditions, the Suzuki-Miyaura coupling can be directed to occur selectively at the 2-position (where the iodine atom is located), leaving the bromo group at the 5-position intact for subsequent transformations.

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 5-Bromo-2-phenyl-3-nitrotoluene |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Bromo-2-(4-methoxyphenyl)-3-nitrotoluene |

| 3 | Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 5-Bromo-2-(naphthalen-2-yl)-3-nitrotoluene |

This table is illustrative and presents plausible outcomes based on established principles of Suzuki-Miyaura coupling reactions.

Heck and Sonogashira Reactions for C-C Bond Formation

Beyond the Suzuki-Miyaura coupling, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, to form new carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond would likely lead to selective coupling at the 2-position. This would result in the formation of a substituted styrene (B11656) derivative, with the bromo group remaining for further functionalization.

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is also typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. organic-chemistry.org The chemoselectivity for the C-I bond over the C-Br bond is also observed in Sonogashira couplings, allowing for the selective introduction of an alkynyl group at the 2-position of the this compound ring. researchgate.net

Table 2: Plausible Heck and Sonogashira Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Base | Product |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 5-Bromo-3-nitro-2-styryltoluene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5-Bromo-3-nitro-2-(phenylethynyl)toluene |

This table presents hypothetical products based on the known reactivity in Heck and Sonogashira reactions.

Chemoselective Transformations of Multiple Halogen Substituents

The presence of both bromine and iodine on the same aromatic ring in this compound opens up possibilities for programmed, stepwise functionalization. The significantly different reactivities of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions are the basis for this chemoselectivity.

The general order of reactivity for aryl halides in these reactions is I > Br > Cl. libretexts.org This allows for a hierarchical approach to synthesis. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the iodo-substituted position. The resulting bromo-substituted product can then undergo a second, different cross-coupling reaction under more forcing conditions or with a more reactive catalyst system to modify the bromo-substituted position. This stepwise approach provides a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Reductions and Oxidations of Functional Groups within this compound

The functional groups present in this compound—the nitro group and the methyl group—can also be selectively transformed, further expanding the synthetic utility of this compound.

Transformations of the Nitro Group (e.g., to Amine)

The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. georganics.sk This transformation is of significant importance as it converts an electron-withdrawing group into an electron-donating group, thereby altering the electronic properties of the aromatic ring and its reactivity in subsequent reactions. The resulting aniline (B41778) derivative can serve as a precursor for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules.

Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal-acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). lkouniv.ac.in It is crucial to select conditions that are mild enough to avoid the reductive dehalogenation of the bromo and iodo substituents.

Table 3: Potential Reduction of the Nitro Group in this compound

| Reagent | Conditions | Product |

| Fe / NH₄Cl | Reflux in Ethanol/Water | 5-Bromo-2-iodo-3-aminotoluene |

| SnCl₂·2H₂O | Room Temperature in Ethanol | 5-Bromo-2-iodo-3-aminotoluene |

| H₂ (1 atm), Pd/C | Room Temperature in Methanol | 5-Bromo-2-iodo-3-aminotoluene |

This table outlines plausible conditions for the reduction of the nitro group based on established chemical literature.

Benzylic Functionalization of the Methyl Group

The methyl group of the toluene moiety is susceptible to benzylic functionalization. This typically involves radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (AIBN). rsc.org This reaction would introduce a bromine atom onto the methyl group, transforming it into a bromomethyl group.

This newly introduced benzylic bromide is a highly reactive functional group that can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the benzylic position, including amines, ethers, and esters, further diversifying the potential synthetic pathways starting from this compound. Palladium-catalyzed reactions have also been developed for the functionalization of benzylic C-H bonds. researchgate.netresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization of 5 Bromo 2 Iodo 3 Nitrotoluene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 5-Bromo-2-iodo-3-nitrotoluene, a combination of one-dimensional and two-dimensional NMR experiments would provide definitive evidence for its constitution.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for two aromatic protons and one methyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the halogens also exert a deshielding effect. The methyl group is weakly electron-donating.

The two aromatic protons at positions 4 and 6 would appear as distinct signals in the aromatic region. The proton at C-6 is ortho to the bromine atom and para to the iodine atom, while the proton at C-4 is ortho to both the bromine and nitro groups. These protons would likely appear as doublets due to coupling with each other. The methyl protons would appear as a singlet in the aliphatic region, typically around δ 2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.0 - 8.2 | Doublet (d) | ~2-3 |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2-3 |

| -CH₃ | ~2.5 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly affected by the attached substituents.

The carbon bearing the iodine (C-2) is expected at a low field (δ ~90-100 ppm).

The carbon bonded to the bromine (C-5) would appear around δ ~110-120 ppm.

The carbon attached to the nitro group (C-3) would be significantly deshielded, appearing in the δ ~148-155 ppm range.

The remaining aromatic carbons (C-1, C-4, C-6) and the methyl carbon would resonate at predictable chemical shifts. For comparison, in the analogous 5-Bromo-2-iodo-3-nitrobenzoic acid, the carbon bearing the iodine appears at δ 98.3 ppm, the carbon with bromine is at δ 112.7 ppm, and the nitro-bearing carbon is at δ 148.9 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₃) | ~135-140 |

| C-2 (-I) | ~95-105 |

| C-3 (-NO₂) | ~148-155 |

| C-4 | ~125-130 |

| C-5 (-Br) | ~115-125 |

| C-6 | ~130-135 |

| -CH₃ | ~20-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and establishing connectivity within the molecule. mnstate.edunih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the two aromatic protons (H-4 and H-6), confirming their scalar coupling relationship. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the H-4 signal to the C-4 signal, H-6 to C-6, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Methyl protons to C-1, C-2, and C-6.

H-4 to C-2, C-3, C-5, and C-6.

H-6 to C-1, C-2, C-4, and C-5. These correlations are invaluable for piecing together the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other. For this molecule, a key NOESY correlation would be expected between the methyl protons and the H-6 proton, confirming their spatial proximity on the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Characteristic Absorption and Scattering Bands for Nitro and Halogen Groups

The vibrational spectrum of this compound is dominated by bands corresponding to its functional groups.

Nitro (NO₂) Group: The nitro group has two very strong and characteristic stretching vibrations. spectroscopyonline.com

Asymmetric Stretch (ν_as(NO₂)): A very strong band typically appears in the range of 1500-1560 cm⁻¹. researchgate.netresearchgate.net

Symmetric Stretch (ν_s(NO₂)): A strong band is found between 1330-1390 cm⁻¹. spectroscopyonline.comresearchgate.net The high intensity of these bands is due to the large change in dipole moment during the vibration. spectroscopyonline.com A scissoring vibration for the nitro group is also expected around 835-890 cm⁻¹. spectroscopyonline.com

Halogen Groups (C-Br, C-I): The carbon-halogen stretching vibrations appear in the fingerprint region of the spectrum.

C-Br Stretch: The C-Br stretching vibration is typically found in the 600-700 cm⁻¹ range.

C-I Stretch: The C-I stretch occurs at a lower frequency due to the heavier mass of iodine, generally in the 500-600 cm⁻¹ region. DFT studies on the related 2-Iodo-5-Nitrotoluene have assigned the C-I stretch to a band as low as 195 cm⁻¹. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1500 - 1560 | Strong |

| Symmetric Stretch | -NO₂ | 1330 - 1390 | Strong |

| Scissoring Bend | -NO₂ | 835 - 890 | Medium |

| C-Br Stretch | Ar-Br | 600 - 700 | Medium-Strong |

| C-I Stretch | Ar-I | 500 - 600 | Medium-Strong |

Conformational Analysis via Vibrational Signatures

While the aromatic ring itself is largely planar, the molecule possesses some conformational flexibility, primarily related to the rotation of the methyl group. Vibrational spectroscopy, often combined with computational methods like Density Functional Theory (DFT), can be used to investigate the molecule's preferred conformation. jetir.orgmdpi.com

The principle of conformational analysis using vibrational spectroscopy relies on the fact that different conformers of a molecule will have slightly different vibrational frequencies. nobelprize.org For this compound, the primary conformational question involves the orientation of the methyl group's C-H bonds relative to the plane of the aromatic ring. While the energy barrier for this rotation is low, steric hindrance from the adjacent bulky iodine and nitro groups could create a preferred, or "locked," conformation.

By comparing the experimental FT-IR and Raman spectra with spectra calculated for different possible conformers using DFT, researchers can determine which conformation best matches the experimental data. mdpi.com Subtle shifts in the C-H bending modes of the methyl group or the out-of-plane bending modes of the aromatic ring can serve as indicators of the dominant conformation in the solid state or in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides definitive evidence for its molecular formula, C₇H₅BrINO₂, by matching the experimentally measured exact mass to the theoretically calculated mass with a very low margin of error, typically within a few parts per million (ppm). This level of precision allows for the clear differentiation between molecules with the same nominal mass but different elemental formulas.

Beyond molecular formula confirmation, HRMS coupled with fragmentation studies elucidates the structural features of the molecule. In the mass spectrometer, the molecular ion ([M]⁺˙) of this compound undergoes controlled fragmentation, breaking at its weakest bonds. The analysis of these fragments provides a structural fingerprint of the compound. Due to the presence of bromine and chlorine, the mass spectrum exhibits characteristic isotopic patterns; bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in M+2 peaks of nearly equal intensity for bromine-containing fragments. miamioh.edumsu.edu

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or its components. miamioh.edu For this compound, key fragmentation events would include the cleavage of the C–I, C–Br, and C–N bonds. The principal fragments would likely correspond to the loss of an iodine radical (•I), a bromine radical (•Br), and a nitro radical (•NO₂). Further fragmentation of the resulting ions can also occur, providing deeper structural insight.

The interactive table below details the theoretically calculated exact masses for the molecular ion and plausible fragments of this compound.

| Species | Chemical Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| Molecular Ion ([M]⁺˙) | [C₇H₅⁷⁹BrINO₂]⁺˙ | 340.8492 | - |

| Molecular Ion ([M+2]⁺˙) | [C₇H₅⁸¹BrINO₂]⁺˙ | 342.8471 | - |

| Fragment | [C₇H₅INO₂]⁺˙ | 261.9383 | Loss of •Br |

| Fragment | [C₇H₅BrO₂]⁺˙ | 214.9471 | Loss of •I and •N |

| Fragment | [C₇H₅BrI]⁺˙ | 294.8590 | Loss of •NO₂ |

| Fragment | [C₆H₂BrI]⁺˙ | 280.8433 | Loss of •NO₂ and •CH₃ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions. nih.gov While specific crystallographic data for this compound is not publicly available, extensive studies on closely related isomers, such as 2,6-diiodo-4-nitrotoluene (DINT), offer significant insight into the expected structural characteristics. iucr.orgiucr.org

The molecular structure of substituted nitrotoluenes is typically planar, with the heavy atoms of the substituents lying very close to the plane of the benzene (B151609) ring. iucr.orgiucr.org For DINT, it was observed that the molecule is essentially planar, with only the hydrogen atoms of the methyl group and the oxygen atoms of the nitro group showing significant deviation. iucr.org The nitro group itself is often slightly twisted out of the benzene ring plane due to steric hindrance with adjacent ortho substituents. iucr.orgresearchgate.net

The crystal packing and supramolecular architecture are governed by a variety of non-covalent intermolecular interactions. In halogenated nitroaromatic compounds, halogen bonds (XBs), hydrogen bonds, and π-π stacking interactions are crucial in dictating the crystal structure. nih.govacs.orgrsc.org For the related compound DINT, the crystal structure reveals that molecules are linked into chains via short N-O···I contacts, a specific type of halogen bond where the oxygen atom of the nitro group acts as a halogen bond acceptor and the iodine atom as a donor. iucr.org Similar interactions, along with potential C-H···O hydrogen bonds and π-stacking of the aromatic rings, would be expected to stabilize the crystal lattice of this compound. iucr.orgnih.gov The interplay and competition between these different interactions determine the final, most stable crystalline form. acs.org

Below is an interactive data table summarizing the crystallographic data for the related compound 2,6-diiodo-4-nitrotoluene (DINT), which serves as a predictive model.

| Parameter | 2,6-diiodo-4-nitrotoluene (DINT) iucr.org |

| Chemical Formula | C₇H₅I₂NO₂ |

| Formula Weight | 388.93 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1082 (8) |

| b (Å) | 18.067 (4) |

| c (Å) | 13.567 (3) |

| α (°) | 90 |

| β (°) | 94.20 (3) |

| γ (°) | 90 |

| Volume (ų) | 1004.2 (4) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Iodo 3 Nitrotoluene

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and equilibrium geometry of molecules. researchgate.net For aromatic compounds like substituted toluenes, DFT calculations, often using the B3LYP functional, provide a reliable prediction of molecular structure. ijceronline.com In the case of 5-Bromo-2-iodo-3-nitrotoluene, a full geometry optimization would be performed to find the lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles.

Theoretical studies on analogous molecules, such as 2-Iodo-5-Nitrotoluene (2I5NT) and 2-Chloro-4-Nitrotoluene (2Cl4NT), have established key structural parameters. ijceronline.comresearchgate.net For instance, the C-C bond lengths within the aromatic ring typically average around 1.39 Å. researchgate.net The C-N bond of the nitro group and the C-I bond are of particular interest. In a related molecule, the C-N bond length was calculated to be 1.481 Å. researchgate.net The bond length of the C-I bond is significantly influenced by the heavy iodine atom. ijceronline.com The orientation of the nitro group relative to the benzene (B151609) ring is also a key output, defining the steric and electronic environment of the molecule.

An illustrative table of what DFT calculations would yield for this compound is presented below.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | C-Br | ~1.89 Å |

| C-I | ~2.09 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-C (ring avg.) | ~1.39 Å | |

| Bond Angles | C-C-Br | ~120° |

| C-C-I | ~121° | |

| C-C-N | ~119° | |

| O-N-O | ~124° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. libretexts.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. ijceronline.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the π-system of the toluene (B28343) ring, while the LUMO would likely be localized on the electron-withdrawing nitro group. Computational studies on the related molecule 2-Iodo-5-Nitrotoluene (2I5NT) calculated a HOMO-LUMO energy gap of 6.66 eV, indicating significant stability. researchgate.net Another study on 2I5NT and 2-Chloro-5-Nitrotoluene (2Cl5NT) reported energy gaps of 4.26 eV and 4.62 eV, respectively. ijceronline.com These values allow for the calculation of other quantum chemical parameters like global hardness and softness, which further describe reactivity. researchgate.netresearchgate.net

Table 2: FMO Properties of Analagous Halogenated Nitrotoluenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-Iodo-5-Nitrotoluene (2I5NT) | - | - | 6.66 | researchgate.net |

| 2-Iodo-5-Nitrotoluene (2I5NT) | - | - | 4.26 | ijceronline.com |

| 2-Chloro-5-Nitrotoluene (2Cl5NT) | - | - | 4.62 | ijceronline.com |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.netwisc.edu This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions and greater molecular stability. wisc.edu

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on NO₂ | π* (C-C) in ring | High | π-conjugation, charge delocalization |

| LP (Br) | π* (C-C) in ring | Moderate | Halogen-ring hyperconjugation |

| LP (I) | π* (C-C) in ring | Moderate | Halogen-ring hyperconjugation |

| σ (C-H) | σ* (C-C) | Low | σ-bond delocalization |

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would clearly show the most negative potential (red) localized around the oxygen atoms of the highly electronegative nitro group, identifying them as the primary sites for electrophilic interaction. Conversely, the regions of positive potential (blue) would be found around the hydrogen atoms of the methyl group and the aromatic ring, indicating these are the likely sites for nucleophilic attack. The halogens would exhibit dual character, with negative potential in the equatorial region (the lone pairs) and positive potential at the polar ends (the σ-hole), influencing halogen bonding interactions.

Reaction Pathway Simulations and Transition State Analysis for Key Transformations

Computational chemistry allows for the simulation of reaction pathways to understand mechanisms and predict kinetics. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition state (TS) that connects reactants to products. nih.gov The energy of the transition state determines the activation energy barrier of the reaction.

For this compound, key transformations could include nucleophilic aromatic substitution (SNA_r_), where a nucleophile replaces one of the halogen atoms or the nitro group. Due to the presence of multiple leaving groups (Br, I, NO₂), simulations could predict which substitution is kinetically and thermodynamically favored under specific conditions. Theoretical analysis of the transition state geometry would reveal the mechanism of the substitution. Recent studies on complex organometallic reactions have even shown that a single transition state can lead to multiple products through post-transition-state bifurcations, a phenomenon that could be relevant in the reactions of poly-substituted aromatics. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Halogenated Aromatics

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physical properties (QSPR). sciepub.com These models are widely used for halogenated aromatic compounds to predict their environmental fate, such as soil adsorption, and their toxicological profiles. nih.govnu.edu.kz

To build a QSAR/QSPR model, various molecular descriptors are calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges derived from DFT). researchgate.net For this compound, these descriptors could be calculated and used within an established model for halogenated aromatics to estimate properties like its n-octanol/water partition coefficient (log K_ow_), water solubility, or adsorption coefficient on soil. nih.govresearchgate.net Such predictive models are invaluable for environmental risk assessment and for designing novel compounds with desired properties. sciepub.com

5 Bromo 2 Iodo 3 Nitrotoluene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

While direct examples of the use of 5-Bromo-2-iodo-3-nitrotoluene in the synthesis of complex heterocyclic systems are not extensively documented in readily available literature, the reactivity of its constituent functional groups suggests its potential in such transformations. The presence of iodine and bromine atoms allows for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, essential for constructing heterocyclic rings. wvu.eduacs.orgscholaris.ca For instance, related compounds such as 3-iodo-2-nitrotoluene have been utilized in the palladium-catalyzed synthesis of carbazole (B46965) derivatives. wvu.edu The general strategy often involves the coupling of the aryl halide with a suitable partner, followed by an intramolecular cyclization to form the heterocyclic core.

The differential reactivity of the C-I and C-Br bonds can be exploited for sequential functionalization. The carbon-iodine bond is generally more reactive in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a substituent at the 2-position. The remaining bromine at the 5-position can then be used in a subsequent coupling reaction to build the heterocyclic system or introduce further complexity.

Scaffold for the Preparation of Polyfunctionalized Aromatic Compounds

This compound is an excellent scaffold for the synthesis of polyfunctionalized aromatic compounds due to the distinct nature and regiochemical placement of its substituents. libretexts.org The presence of both a bromo and an iodo group allows for selective and sequential cross-coupling reactions. The greater reactivity of the iodo group in reactions like the Suzuki-Miyaura coupling enables the introduction of an aryl or vinyl group at the 2-position, while the bromo group remains intact for a subsequent, different coupling reaction.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be subjected to a wide range of transformations, including diazotization followed by substitution (Sandmeyer reaction) or conversion to an amide. The methyl group can also be functionalized, for example, through free-radical bromination to form a benzyl (B1604629) bromide, which is a versatile electrophile. This multi-handle nature of this compound allows for a programmed and efficient synthesis of highly substituted aromatic molecules with diverse functionalities.

Role in the Generation of Advanced Organic Intermediates

The chemical reactivity of this compound makes it a valuable precursor for the generation of various advanced organic intermediates. These intermediates can then be used in the synthesis of a wide array of more complex target molecules, including pharmaceuticals and materials. acs.org

The selective functionalization of the iodo and bromo substituents through cross-coupling reactions, as mentioned previously, is a primary route to advanced intermediates. For example, a Sonogashira coupling at the iodine position would introduce an alkyne moiety, creating a highly useful intermediate for further transformations such as cycloadditions or the synthesis of conjugated systems. Similarly, a Buchwald-Hartwig amination at either the iodo or bromo position would lead to substituted anilines, which are key components in many biologically active compounds. The ability to perform these reactions sequentially provides access to a vast chemical space of di- and tri-substituted toluene (B28343) derivatives that would be difficult to access through other synthetic routes.

Design and Synthesis of Analogs and Isomers for Comparative Studies

The synthesis and study of isomers of substituted nitrotoluenes are crucial for understanding structure-activity relationships (SAR) in medicinal chemistry and materials science. nih.gov While specific comparative studies involving this compound are not prominently reported, the synthesis of its isomers is a key aspect of exploring the impact of substituent positioning on the molecule's physical, chemical, and biological properties.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 5-Bromo-2-iodo-3-nitrotoluene

The development of environmentally friendly and efficient methods for the synthesis of polysubstituted aromatic compounds is a primary goal in modern organic chemistry. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives for producing this compound and its analogs.

Key research directions include:

Green Halogenation and Nitration Techniques: Exploring the use of greener reagents and conditions is paramount. This includes employing systems like hydrogen peroxide with hydrohalic acids, potentially under microwave irradiation, to achieve environmentally benign halogenation. rsc.orgcdnsciencepub.comscholaris.ca The use of N-halosuccinimides in conjunction with green auxiliary agents like PEG-400 under mechanochemical conditions also presents a promising solvent-free approach. beilstein-journals.orgnih.gov For nitration, moving away from hazardous sulfuric acid is a key objective, with solid acid catalysts like zeolites offering a more eco-friendly alternative. google.com

Atom Economy-Focused Synthesis: Designing synthetic pathways that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. cdnsciencepub.comichem.md Research into one-pot procedures and tandem reactions where multiple transformations occur in a single reaction vessel will be crucial. For instance, developing a process where the toluene (B28343) core is sequentially functionalized without the need for isolation and purification of intermediates would significantly improve efficiency and reduce waste.

Catalyst Development: The discovery of novel catalysts that can regioselectively introduce the bromo, iodo, and nitro groups in the desired positions on the toluene ring is a significant area of research. This could involve the use of transition metal catalysts or organocatalysts that can operate under mild conditions and with high selectivity. rsc.org

A comparative table of potential sustainable synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Halogenation | Rapid reaction times, enhanced yields, reduced side reactions. | Scale-up feasibility, precise control over regioselectivity. |

| Mechanochemical Synthesis | Solvent-free conditions, reduced energy consumption, potential for automation. beilstein-journals.orgnih.gov | Ensuring complete and selective reactions, catalyst stability under mechanical stress. |

| Solid Acid-Catalyzed Nitration | Avoids use of hazardous sulfuric acid, catalyst is recyclable. google.com | Catalyst deactivation, achieving high conversion and selectivity. |

| Flow Chemistry Synthesis | Enhanced safety for hazardous reactions, precise control over reaction parameters, improved scalability. aragen.comfraunhofer.deamt.ukrsc.orgsyrris.com | Initial setup costs, potential for clogging with solid intermediates. |

Exploration of Unconventional Reactivity and Catalysis with Bromo-Iodo-Nitrotoluene Frameworks

The distinct electronic nature of the this compound framework, with both electron-donating (methyl) and electron-withdrawing (nitro) groups, alongside two different halogens, suggests a rich and underexplored reactivity profile.

Future research in this area could focus on:

Site-Selective Cross-Coupling Reactions: A major challenge and opportunity lies in the selective functionalization of the C-Br and C-I bonds. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the C-Br bond. This difference in reactivity could be exploited for sequential, site-selective modifications, allowing for the stepwise introduction of different functional groups. Research into ligand and catalyst systems that can precisely control this selectivity will be crucial.

Novel Catalytic Applications: The this compound molecule itself, or its derivatives, could serve as a ligand or precursor to a catalyst. The presence of multiple functional groups could allow for the design of novel pincer-type ligands or catalysts where the electronic properties can be finely tuned by modifying the substituents.

Reductive Coupling and Cyclization Reactions: The nitro group can be reduced to an amino group, which can then participate in a variety of intramolecular reactions with the adjacent halogenated positions. This could lead to the synthesis of novel heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Integration of this compound in Automated Synthesis and Flow Chemistry Platforms

The precise control and enhanced safety offered by automated synthesis and flow chemistry make these platforms ideal for handling potentially hazardous reactions involving nitrated compounds and for optimizing complex multi-step syntheses.

Key areas for development include:

Automated Synthesis of Derivatives: An automated platform could be developed to rapidly synthesize a library of derivatives based on the this compound core. By systematically varying the reagents and reaction conditions, a large number of new compounds could be generated for screening in drug discovery or materials science applications. Mechanochemical methods, for instance, are amenable to automation. beilstein-journals.orgnih.gov

Flow Chemistry for Halogenation and Nitration: Continuous flow reactors offer significant advantages for both halogenation and nitration reactions, which are often highly exothermic and can be hazardous on a large scale in batch processes. aragen.comfraunhofer.deamt.ukrsc.orgsyrris.com Flow chemistry allows for better temperature control, improved mixing, and safer handling of reactive intermediates, leading to higher yields and selectivities. rsc.org

Telescoped Synthesis in Flow: A multi-step synthesis of a target molecule derived from this compound could be "telescoped" in a continuous flow system. This would involve connecting multiple reactor modules in series, with each module performing a specific chemical transformation. This approach minimizes manual handling and purification steps, leading to a more efficient and streamlined process.

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

To fully understand and optimize the complex reactions involving this compound, real-time monitoring of reaction progress is essential. Advanced in-situ spectroscopic techniques can provide detailed mechanistic insights and allow for precise control over reaction parameters.

Future research should leverage techniques such as:

In-situ FTIR and Raman Spectroscopy: These techniques can track the disappearance of reactants and the appearance of products in real-time, providing valuable kinetic and mechanistic information. mt.combeilstein-journals.orgbeilstein-journals.org For instance, the progress of a nitration or halogenation reaction could be monitored by observing the characteristic vibrational bands of the functional groups.

In-situ NMR Spectroscopy: NMR spectroscopy can provide detailed structural information about the intermediates and products formed during a reaction. This would be particularly useful for studying the regioselectivity of reactions involving the this compound scaffold.

In-situ UV-Vis Spectroscopy: This technique can be used to monitor changes in the electronic structure of the molecule during a reaction, which can be particularly informative for reactions involving the nitroaromatic chromophore. nih.gov

A table summarizing the potential applications of in-situ spectroscopic techniques is provided below:

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| In-situ FTIR | Functional group transformation, reaction kinetics. mt.com | Monitoring the introduction of the nitro group and subsequent reactions. |

| In-situ Raman | Molecular structure changes, real-time monitoring of solid-state reactions. beilstein-journals.orgbeilstein-journals.org | Studying mechanochemical synthesis and phase transformations. |

| In-situ NMR | Structural elucidation of intermediates and products, regioselectivity analysis. | Determining the outcome of selective cross-coupling reactions. |

| In-situ UV-Vis | Changes in electronic transitions, monitoring of chromophores. nih.gov | Studying reactions involving the nitroaromatic system. |

Computational Design of Novel Reactions and Derivatives Based on the this compound Core

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing novel compounds with desired characteristics.

Future computational studies on this compound could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including bond dissociation energies, electron density distribution, and frontier molecular orbital energies. uou.ac.inresearchgate.netrsc.orgnih.govacs.org This information can be used to predict the most likely sites for reaction and to understand the influence of the different substituents on the reactivity of the aromatic ring. For example, DFT calculations could predict the relative reactivity of the C-Br and C-I bonds in cross-coupling reactions.

Prediction of Reaction Pathways and Transition States: Computational methods can be used to model entire reaction pathways, including the structures and energies of transition states. This can help to elucidate reaction mechanisms and to identify the factors that control the selectivity of a reaction.

In Silico Design of Derivatives: By computationally modifying the structure of this compound and calculating the properties of the resulting virtual compounds, it is possible to design new molecules with specific electronic, optical, or biological properties. For example, computational screening could be used to identify derivatives with enhanced non-linear optical properties or with improved binding affinity to a biological target.

A table outlining potential computational research directions is presented below:

| Computational Method | Research Goal | Expected Outcome for this compound |

| Density Functional Theory (DFT) | Predict reactivity and molecular properties. uou.ac.inresearchgate.netrsc.orgnih.govacs.org | Understanding of regioselectivity, bond strengths, and electronic structure. |

| Transition State Searching | Elucidate reaction mechanisms. | Detailed understanding of reaction pathways and selectivity. |

| Virtual Screening/In Silico Design | Design novel derivatives with desired properties. | Identification of promising candidates for synthesis and testing. |

| Molecular Dynamics (MD) Simulations | Study conformational dynamics and intermolecular interactions. | Insight into the behavior of the molecule in different environments. |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-iodo-3-nitrotoluene, and how can competing side reactions be minimized?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration steps. For regioselective nitration, controlling temperature (e.g., below 40°C) and using mixed acid systems (HNO₃/H₂SO₄) can reduce byproducts like 2-iodo-5-bromo-4-nitrotoluene. Bromination prior to iodination is often preferred due to iodine’s lower directing power in electrophilic substitution. Monitor reaction progress via TLC or HPLC to identify intermediates and optimize quenching times. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) guided by melting point data from analogous compounds (e.g., 2-Bromo-5-nitrotoluene, mp 78–80°C ).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions using coupling constants and aromatic splitting patterns. For example, the methyl group (CH₃) typically resonates at δ 2.5–2.7 ppm, while nitro groups deshield adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M]+ for C₇H₄BrINO₂: ~340.84).

- HPLC/GC : Use >98% purity thresholds with internal standards to resolve discrepancies between GC (non-polar columns) and HPLC (reverse-phase) methods .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and iodine influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Iodine’s larger atomic radius increases steric hindrance but enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine’s moderate electronegativity allows selective substitution in the presence of iodine. To validate reactivity, perform kinetic studies comparing reaction rates with model substrates (e.g., 5-Bromo-3-nitrotoluene vs. 2-Iodo-3-nitrotoluene). Computational DFT calculations can predict charge distribution and frontier orbital interactions, aiding in catalyst selection (e.g., Pd(PPh₃)₄ for iodine-selective activation) .

Q. What are the thermal decomposition pathways of this compound, and how can stability be improved during long-term storage?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~120°C, with release of NO₂ and I₂ gases. To mitigate degradation:

Q. How can contradictory data on regioselectivity in further functionalization be resolved experimentally?

Methodological Answer: Contradictions often arise from competing directing effects (e.g., nitro vs. halogen groups). To clarify:

- Perform competitive experiments using isotopic labeling (e.g., ¹³C-methyl groups) to track substitution sites.

- Compare reaction outcomes under varying conditions (e.g., acidic vs. basic media for nitration).

- Validate results with X-ray crystallography or NOESY NMR to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.